molecular formula C16H14FN3O2S2 B2879627 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-95-9

4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2879627
CAS RN: 863511-95-9
M. Wt: 363.43
InChI Key: XZSLRBISPNCQKD-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that has been synthesized as a potent fungicidal agent . It contains a thiazole ring, which is a five-membered ring system carrying nitrogen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a benzene ring. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .


Chemical Reactions Analysis

The thiazole ring in the compound is an important heterocycle in the world of chemistry. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Analgesic and Anti-Inflammatory Activities

Some compounds showed significant analgesic and anti-inflammatory activities .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom. Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Future Directions

Thiazole derivatives, including this compound, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, future research may focus on exploring the therapeutic potential of this compound.

properties

IUPAC Name

4-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSLRBISPNCQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

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